Cas no 62983-44-2 ((5R)-5-(1R)-2-bromo-1-hydroxyethyl-3,4-dihydroxy-2,5-dihydrofuran-2-one)

The compound (5R)-5-[(1R)-2-bromo-1-hydroxyethyl]-3,4-dihydroxy-2,5-dihydrofuran-2-one is a chiral brominated lactone derivative with significant potential in synthetic organic chemistry and pharmaceutical applications. Its stereochemically defined structure, featuring multiple hydroxyl groups and a reactive bromoethyl moiety, makes it a versatile intermediate for asymmetric synthesis and functional group transformations. The presence of both dihydroxy and lactone functionalities enhances its utility in constructing complex molecular frameworks, particularly in the development of bioactive compounds. The bromine substituent offers a handle for further derivatization, enabling precise modifications. This compound’s high purity and defined stereochemistry ensure reproducibility in research and industrial processes.
(5R)-5-(1R)-2-bromo-1-hydroxyethyl-3,4-dihydroxy-2,5-dihydrofuran-2-one structure
62983-44-2 structure
Product Name:(5R)-5-(1R)-2-bromo-1-hydroxyethyl-3,4-dihydroxy-2,5-dihydrofuran-2-one
CAS No:62983-44-2
MF:C6H7BrO5
MW:239.020781755447
MDL:MFCD30486578
CID:958447
PubChem ID:54711451
Update Time:2025-05-30

(5R)-5-(1R)-2-bromo-1-hydroxyethyl-3,4-dihydroxy-2,5-dihydrofuran-2-one Chemical and Physical Properties

Names and Identifiers

    • 6-deoxy-6-bromoascorbic acid
    • 6-Bromo-6-deoxy-ascorbic acid
    • 6-bromo-6-deoxy-L-ascorbic acid
    • (5R)-5-[(1R)-2-Bromo-1-hydroxyethyl]-3,4-dihydroxy-2,5-dihydrofuran-2-one
    • L-Ascorbic acid, 6-bromo-6-deoxy-
    • 6-Bromo-6-deoxyhex-1-enofuranos-3-ulose
    • (2R)-2-[(1R)-2-bromo-1-hydroxy-ethyl]-4,5-dihydroxy-furan-3-one
    • (5R)-5-(1R)-2-bromo-1-hydroxyethyl-3,4-dihydroxy-2,5-dihydrofuran-2-one
    • MDL: MFCD30486578
    • Inchi: 1S/C6H7BrO5/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,8-10H,1H2/t2-,5+/m0/s1
    • InChI Key: LKVQNCTVFJZFIV-JLAZNSOCSA-N
    • SMILES: BrC[C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O

Computed Properties

  • Exact Mass: 237.947686
  • Monoisotopic Mass: 237.947686
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 236
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 87

Experimental Properties

  • Density: 2.259
  • Boiling Point: 382.9°C at 760 mmHg
  • Flash Point: 185.4°C
  • Refractive Index: 1.712

(5R)-5-(1R)-2-bromo-1-hydroxyethyl-3,4-dihydroxy-2,5-dihydrofuran-2-one Pricemore >>

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Additional information on (5R)-5-(1R)-2-bromo-1-hydroxyethyl-3,4-dihydroxy-2,5-dihydrofuran-2-one

Introduction to (5R)-5-(1R)-2-bromo-1-hydroxyethyl-3,4-dihydroxy-2,5-dihydrofuran-2-one (CAS No. 62983-44-2)

(5R-5-(1R-2-bromo-1-hydroxyethyl-3,4-dihydroxy-2,5-dihydrofuran-2-one) is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number CAS No. 62983-44-2, possesses a unique structural framework that makes it a promising candidate for various applications in medicinal chemistry and drug development. The intricate arrangement of functional groups within its molecular structure, including hydroxyl, bromo, and dihydrofuran moieties, contributes to its versatile reactivity and potential biological activity.

The compound's structure is characterized by a furan ring system, which is a common motif in natural products and pharmacologically active molecules. The presence of multiple stereocenters, specifically the (5R) and (1R) configurations, underscores the compound's stereochemical complexity. This stereochemistry is crucial for its biological interactions, as the three-dimensional arrangement of atoms can significantly influence its binding affinity and efficacy in biological systems. The furan ring itself is a key feature that contributes to the compound's unique electronic properties and reactivity patterns.

In recent years, there has been growing interest in developing novel heterocyclic compounds for therapeutic applications. The (5R)-5-(1R)-2-bromo-1-hydroxyethyl-3,4-dihydroxy-2,5-dihydrofuran-2-one molecule represents an excellent example of how structural complexity can be leveraged to design molecules with specific biological activities. Researchers have been exploring its potential as a precursor in the synthesis of more complex pharmacophores, particularly those targeting inflammatory pathways and metabolic disorders.

One of the most compelling aspects of this compound is its potential role in the development of anti-inflammatory agents. The hydroxyl and bromo substituents on the furan ring provide multiple sites for interaction with biological targets. For instance, studies have suggested that such structural motifs can modulate the activity of enzymes involved in inflammatory responses. The dihydroxy groups further enhance its reactivity, allowing for further functionalization through various chemical transformations. These features make it an attractive scaffold for designing molecules that can interact with key inflammatory mediators.

Moreover, the stereochemical configuration of (5R)-5-(1R)-2-bromo-1-hydroxyethyl-3,4-dihydroxy-2,5-dihydrofuran-2-one has been carefully optimized to maximize biological activity. The (5R) configuration at the fifth position of the furan ring and the (1R) configuration at the first position contribute to the molecule's overall conformational stability and binding affinity. Such stereochemical precision is often critical in drug design, as even minor changes in stereochemistry can significantly alter a molecule's pharmacological profile.

The compound's potential as a building block for more complex drug candidates has also been explored in synthetic chemistry. Its unique structural features allow for diverse chemical modifications, enabling researchers to tailor its properties for specific applications. For example, the bromo substituent can be readily displaced by nucleophiles under controlled conditions, facilitating the introduction of new functional groups such as amines or thiols. This flexibility makes it an invaluable intermediate in multi-step synthetic routes toward novel therapeutic agents.

In addition to its pharmaceutical applications, (5R)-5-(1R)-2-bromo-1-hydroxyethyl-3,4-dihydroxy-2,5-dihydrofuran-2-one has shown promise in materials science and chemical biology research. Its ability to participate in various organic transformations makes it a useful tool for studying reaction mechanisms and developing new synthetic methodologies. The compound's unique electronic properties also make it a candidate for applications in organic electronics and supramolecular chemistry.

The synthesis of this compound represents a significant achievement in organic chemistry due to its structural complexity and stereochemical precision. Advanced synthetic techniques have been employed to construct its molecular framework while maintaining high enantiomeric purity. These methods often involve catalytic asymmetric transformations and chiral auxiliary strategies to achieve the desired stereochemistry. Such synthetic advancements not only contribute to our understanding of molecular construction but also provide valuable tools for drug discovery efforts.

Recent research has highlighted the importance of (5R)-5-(1R)-2-bromo-1-hydroxyethyl-3,4-dihydroxy-2,5-dihydrofuran-2-one as a key intermediate in developing novel therapeutics against metabolic diseases. Studies have demonstrated that derivatives of this compound can modulate key enzymes involved in glucose metabolism and lipid biosynthesis. These findings are particularly relevant given the increasing prevalence of metabolic disorders worldwide. By targeting these pathways with structurally optimized molecules like this one, researchers aim to develop more effective treatments that address underlying physiological imbalances.

The future prospects for this compound are vast and multifaceted. As our understanding of biological systems continues to evolve, new opportunities will arise for leveraging its unique structural features into innovative therapeutic strategies. Furthermore, advancements in computational chemistry and high-throughput screening technologies will accelerate the discovery process by enabling rapid evaluation of its derivatives' biological activities.

In conclusion,(5R-5-(1R-2-bromo-1-hydroxyethyl-3,4-dihydroxy-2,5-dihydrofuran-2-one) stands out as a remarkable example of how molecular design can lead to novel therapeutic agents with significant biological potential.Combined with ongoing research efforts aimed at elucidating its mechanisms of action,it holds great promise as both an academic research tool,a precursor material,and ultimately,a component of next-generation pharmaceuticals designed to address complex human diseases.

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